molecular formula C17H20N6O3 B6495895 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1013748-82-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6495895
CAS No.: 1013748-82-7
M. Wt: 356.4 g/mol
InChI Key: IPNGNWLLASDOOO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and an ethyl group at the 4-position. The acetamide side chain is further functionalized with a 5-methylisoxazole group. Its molecular formula is C₂₀H₂₃N₇O₃, with a molecular weight of 409.45 g/mol (calculated).

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-5-13-8-16(25)22(9-15(24)19-14-7-12(4)26-21-14)17(18-13)23-11(3)6-10(2)20-23/h6-8H,5,9H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGNWLLASDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidinone-acetamide hybrids. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Target Source
Target Compound Pyrimidinone core, 3,5-dimethylpyrazole, 5-methylisoxazole acetamide 409.45 Not explicitly stated (inferred kinase/antimicrobial) N/A
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazinone core, pyrrolidine linker, cyclopropylamide 445.2 (MS [M+H]+) Likely kinase inhibitor (pyridazinone motifs) EP 4 139 296 B1
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidinone, phenoxyacetamide, hexanamide backbone Undisclosed Antiviral or protease inhibition (peptidomimetic design) Pharmacopeial Forum

Key Observations :

Structural Diversity: The target compound emphasizes a compact pyrimidinone-pyrazole-isoxazole architecture, favoring solubility and membrane permeability due to its moderate polarity . The tetrahydropyrimidinone derivative (Pharmacopeial Forum) adopts a peptidomimetic backbone, suggesting a broader therapeutic scope (e.g., protease inhibition) but with increased synthetic complexity .

Pharmacological Implications: Pyrimidinone vs. Pyridazinone Cores: Pyrimidinones (6-membered ring) generally exhibit better metabolic stability than pyridazinones (6-membered with two adjacent nitrogen atoms), which may explain the target compound’s inferred durability in vivo . Substituent Effects: The 5-methylisoxazole group in the target compound may confer selectivity toward bacterial targets (e.g., DNA gyrase), whereas the cyclopropylamide in the pyridazinone analog could enhance kinase inhibition by mimicking ATP’s adenine moiety .

Synthetic Accessibility: The target compound’s synthesis likely involves sequential nucleophilic substitutions on the pyrimidinone ring, followed by amide coupling—a pathway less laborious than the multi-step enantioselective synthesis required for the tetrahydropyrimidinone derivative .

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